molecular formula C9H10O2 B371526 4'-Methoxyacetophenone CAS No. 100-06-1

4'-Methoxyacetophenone

Cat. No.: B371526
CAS No.: 100-06-1
M. Wt: 150.17g/mol
InChI Key: NTPLXRHDUXRPNE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4’-Methoxyacetophenone, also known as Acetanisole, is a type of biological material or organic compound that is widely used in life science research . .

Mode of Action

The mode of action of 4’-Methoxyacetophenone involves biocatalytic enantioselective reduction. This process uses immobilized Rhodotorula sp. AS2.2241 cells to yield (S)-1-(4-methoxyphenyl) ethanol in a hydrophilic ionic liquid-containing co-solvent system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4'-Methoxyacetophenone can be synthesized through the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction typically occurs at low temperatures (0-5°C) to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, the synthesis of acetanisole involves mixing anisole, acetyl chloride, and aluminum chloride in a solvent such as toluene. The reaction mixture is maintained at low temperatures to control the reaction rate and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 4'-Methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4'-Methoxyacetophenone’s unique combination of a methoxy group and an acetyl group gives it distinct chemical properties and a pleasant aroma, making it valuable in the fragrance and flavoring industries .

Properties

IUPAC Name

1-(4-methoxyphenyl)ethanone
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InChI

InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3
Source PubChem
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InChI Key

NTPLXRHDUXRPNE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID2044347
Record name 4'-Methoxyacetophenone
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Molecular Weight

150.17 g/mol
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Physical Description

White crystalline powder; mp = 36-40 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow fused solid; floral, powdery, vanillic, balsamic odour
Record name 4-Acetylanisole
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Record name Acetanisole
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Boiling Point

254 °C, 152.00 to 154.00 °C. @ 26.00 mm Hg
Record name 4-Acetylanisole
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Flash Point

138 °C (280 °F) - open cup
Record name 4-Acetylanisole
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Solubility

Soluble in ethanol, diethyl ether, acetone and chloroform, Soluble in alcohol, ether, fixed oils, Soluble in fixed oils, propylene glycol; miscible with glycerin, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 4-Acetylanisole
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Density

1.0818 g/cu cm at 41 °C
Record name 4-Acetylanisole
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Vapor Pressure

0.00644 [mmHg], 6.44X10-3 mm Hg at 25 °C
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Color/Form

Crystalline solid, Colorless to pale-yellow fused solid, Yellowish-white crystals

CAS No.

100-06-1
Record name 4′-Methoxyacetophenone
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Record name 4'-Methoxyacetophenone
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Record name Ethanone, 1-(4-methoxyphenyl)-
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Record name 4'-methoxyacetophenone
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Record name 4-ACETYLANISOLE
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Melting Point

38.2 °C, 38 - 39 °C
Record name 4-Acetylanisole
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Record name 4'-Methoxyacetophenone
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Synthesis routes and methods I

Procedure details

In 200 ml of ethanol was dissolved 30.0 g of 4-hydroxyacetophenone, and a solution of 11.3 g (1.28 eq.) of sodium hydroxide in 60 ml of water and 33.9 g (1.22 eq.) of dimethyl sulfate were added dropwise consecutively. After the reaction mixture was refluxed for 30 minutes', a solution of 2.8 g (0.32 eq.) of sodium hydroxide dissolved in 10 ml of water was added, followed by heating under for 3 hours' reflux. After the solvent was distilled off, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, and dried. Then, the solvent was distilled off. The resulting crystals were collected by filtration with hexane.
Quantity
11.3 g
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reactant
Reaction Step One
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33.9 g
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60 mL
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2.8 g
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reactant
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30 g
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reactant
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200 mL
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solvent
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

By using the equipment analysis described above, the retention times of (±)-1-(4-bromophenyl)ethanol were confirmed to be 10.447 for the S form and 11.031 for the R form, those of (±)-1-(4-chlorophenyl)ethanol 9.936 for the S form and 10.355 for the R form, those of (±)-1-phenylethanol 11.958 for the S form and 13.133 for the R form, those of (±)-1-(2-naphthyl)ethanol 15.693 for the S form and 17.049 for the R form, those of (±)-1-(4-methoxyphenyl)ethanol 9.165 for the S form and 10.781 for the R form, and those of (±)-1-(4-nitrophenyl)ethanol 18.923 for the R form and 19.562 for the S form. In addition, the retention times of 4-bromoacetophenone, 4-chloroacetophenone, 4-methoxyacetophenone and 4-nitroacetophenone that are formed by oxidation of each substrate were similarly confirmed to be 13.122, 10.304, 17.169 and 37.208, respectively.
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Synthesis routes and methods III

Procedure details

0.88 g of 4-allyloxyacetophenone and 0.42 g of 2,4-dimethoxybenzaldehyde were dissolved in 3.5 ml of ethanol, and to the solution was added ethanol saturated with 3.5 ml of hydrogen chloride. The mixture was left at room temperature for 30 min during which time it turned heavily red. The solution was concentrated in vacuo and the residue chromatographed (column chromatography over silica gel 60 (Merck 0.063-0.200 mm, 100 g), eluent toluene and toluene to which increasing amounts of ethyl acetate were added) to give 500 mg of 4-methoxyacetophenone and 471 mg of 2,4-di-methoxy-4′-prop-2-enyloxychalcone. The chalcone was recrystallized from petroleum ether-ethyl acetate to give 370 mg of slightly yellow crystals. For data, see Example 2.24.
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0.88 g
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Synthesis routes and methods IV

Procedure details

The catalytic effect of the scandium salt of 5-trifluoromethanesulfonyl-1,3-dibutyl-2-sulfonyl-barbituric acid, obtained in Example 25, towards a Friedel-Crafts reaction of acylation was evaluated in the following manner. In 40 ml of anhydrous nitromethane, there is added 887 mg (0.7 moles) of the scandium salt of 5-trifluoromethylsulfonyl-1,3-dibutyl-2-sulfonyl-barbituric acid, and 1.08 g (10 mmoles) of anisole and 2.04 g (20 mmoles) of acetic anhydride. After stirring during 10 min at 21° C., the reaction mixture was diluted with 50 ml of ether and the reaction was inhibited with 100 ml of a saturated solution of sodium bicarbonate NaHCO3. After filtration on Celite, the solution was extracted with three fractions of 50 ml ether, then the collected ether phase was washed with a saturated solution of potassium chloride. After drying the ether phase with magnesium sulfate and evaporation, 1.46 g of p-methoxyacetophenone (95% yield) were recovered with a purity characterized by a proton RMN higher than 99%.
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887 mg
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50 mL
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Synthesis routes and methods V

Procedure details

The catalytic effect of the scandium salt of 3-trifluoromethyl-5-trifluoromethanesulfonyl-1,2,4-triazole, obtained in Example 3, relative to a reaction was evaluated in the following manner. In 40 ml of anhydrous nitromethane, there is added 592 mg (700 .mu.moles) of the scandium salt of 3-trifluoromethyl-5-trifluoromethanesulfonyl-1,2,-4-triazole, and 1.08 g (10 mmoles) of anisol and 2.04 g of acetic anhydride. After stirring during 10 min at 21° C., the reaction mixture was diluted with 50 ml of ether and the reaction was inhibited by 100 ml of a saturated solution of sodium bicarbonate NaHCO3. After filtration on Celite, the solution was extracted with three fractions of 50 ml ether, and the collected ether phase was washed with a saturated solution of potassium chloride. After drying the ether phase with magnesium sulfate and evaporation, 1.46 g of p -methoxyacetophenone (97% yield) was collected, with a purity characterized by a proton NMR higher than 99%.
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592 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Methoxyacetophenone
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Customer
Q & A

Q1: What are the primary antimicrobial activities of Acetanisole (4'-methoxyacetophenone)?

A1: Research suggests Acetanisole demonstrates significant inhibitory activity against various microorganisms. Studies have shown that it effectively limits the growth of Staphylococcus aureus [] and Clostridium botulinum []. This antimicrobial effect is attributed to its ability to delay spore germination, reduce thermal resistance, and inhibit dipicolinic acid release in these bacteria [, ].

Q2: How does the structure of Acetanisole contribute to its antimicrobial activity?

A2: The antimicrobial activity of Acetanisole is influenced by its chemical structure, specifically the position of the carbonyl group and the presence of the methoxy group. Research indicates that these structural features are crucial for its interaction with bacterial cells. Further research is needed to fully understand the structure-activity relationship and how modifications impact its potency and selectivity [, ].

Q3: What is the role of Acetanisole as a constituent of essential oils?

A3: Acetanisole is a common component found in various essential oils, notably in Stachys riederi var. japonica [], Origanum vulgare L. [], and Atriplex undulata []. Its presence contributes to the overall aroma profile and biological activities of these oils. For instance, in Sicilian Oregano essential oil, Acetanisole acts synergistically with other constituents like p-cymene, γ-terpinene, and thymoquinone to induce cytotoxic effects in breast cancer cells [].

Q4: Are there any documented safety assessments regarding the use of Acetanisole?

A4: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for Acetanisole []. While the specific details are not provided in the abstract, this highlights the efforts made to understand its potential impact on human health, particularly in the context of fragrance use.

Q5: What analytical techniques are commonly employed to identify and quantify Acetanisole?

A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used to identify and quantify Acetanisole in various matrices, including essential oils and plant extracts [, , ]. This technique allows for the separation and identification of individual components within complex mixtures based on their mass-to-charge ratios.

Q6: How does the concentration of Acetanisole affect its antimicrobial activity?

A7: The antimicrobial activity of Acetanisole is concentration-dependent. For instance, a study on Staphylococcus aureus revealed that higher concentrations (8.0 mM) of Acetanisole resulted in a more significant reduction in bacterial population compared to lower concentrations []. This highlights the importance of optimizing concentration for specific applications to achieve desired antimicrobial effects.

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